![molecular formula C19H20ClN3O B14170018 4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol CAS No. 925218-10-6](/img/structure/B14170018.png)
4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and an indazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with 2H-indazole-3-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major product is the corresponding alcohol or amine.
Substitution: The major products are typically substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The indazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: Lacks the indazole moiety, making it less complex and potentially less active in certain applications.
1-[(2H-indazol-3-yl)methyl]piperidin-4-ol: Lacks the chlorophenyl group, which may affect its binding properties and biological activity.
Uniqueness
4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol is unique due to the presence of both the chlorophenyl and indazole groups. This combination enhances its potential for diverse applications, particularly in medicinal chemistry, where both groups contribute to its biological activity and binding affinity.
Propriétés
Numéro CAS |
925218-10-6 |
|---|---|
Formule moléculaire |
C19H20ClN3O |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-(2H-indazol-3-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C19H20ClN3O/c20-15-7-5-14(6-8-15)19(24)9-11-23(12-10-19)13-18-16-3-1-2-4-17(16)21-22-18/h1-8,24H,9-13H2,(H,21,22) |
Clé InChI |
QUVIJOPWQUCXGM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=C4C=CC=CC4=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


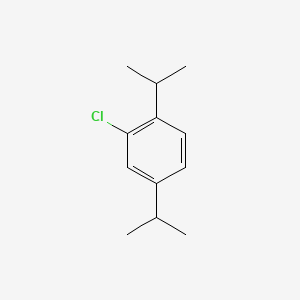
![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
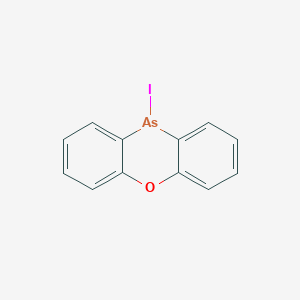
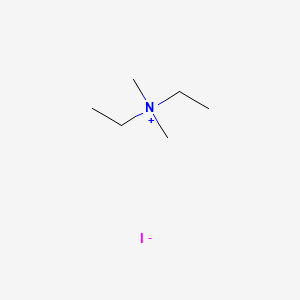


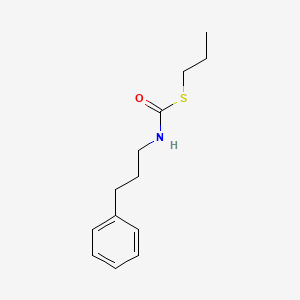
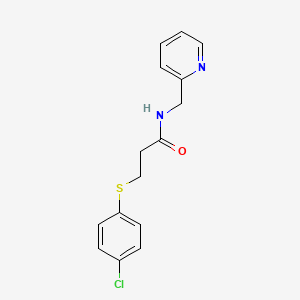
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)


![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)


